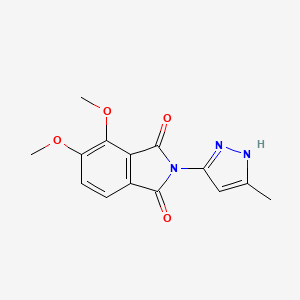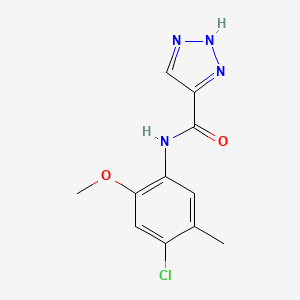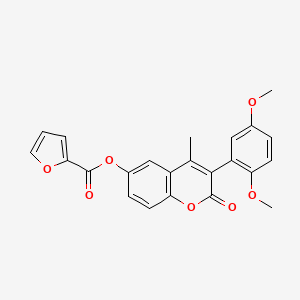
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (DMIP) is a novel compound with a wide range of biological activities. It has been synthesized and studied extensively in recent years, and its potential applications in scientific research, drug development, and other areas are becoming increasingly clear.
科学的研究の応用
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of potential applications in scientific research. It has been used in studies of the interaction between proteins and small molecules, as well as in studies of the molecular basis of disease. It has also been used in studies of cell signaling and drug design. In addition, this compound has been used in studies of the structure and function of proteins, as well as in the development of new drug delivery systems.
作用機序
The exact mechanism of action of 4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is not yet fully understood. However, it is believed to interact with proteins, nucleic acids, and other biomolecules in order to affect their structure and function. It is also believed to interact with cell membranes, and to interact with receptor proteins in order to affect cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of ion channels, and to affect the expression of genes. In addition, this compound has been shown to modulate the activity of receptors, and to affect cellular signaling pathways.
実験室実験の利点と制限
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization. In addition, it is relatively stable, and can be stored for extended periods of time. However, this compound is also relatively expensive, and can be toxic in large doses.
将来の方向性
There are a number of potential future directions for research into the use of 4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. It could be used to develop new drugs and drug delivery systems, and to study the molecular basis of disease. In addition, this compound could be used to study the structure and function of proteins, and to study the interaction between proteins and small molecules. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
合成法
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a number of different methods. The most common method is the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a base. This reaction produces a yellow solid, which can then be purified by recrystallization. Other methods include the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a strong acid, or the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a Lewis acid.
特性
IUPAC Name |
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-7-6-10(16-15-7)17-13(18)8-4-5-9(20-2)12(21-3)11(8)14(17)19/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVQKJONTUTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6583282.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)
![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)
